2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide
Overview
Description
Reactants: Quinazolinone, 4-methoxybenzaldehyde, phenylacetic acid
Conditions: Condensation reaction under acidic conditions
Product: 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one
Step 3: Formation of Hydrobromide Derivative
Reactants: 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one, hydrobromic acid
Conditions: Reaction at room temperature
Product: 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the phenyl and methoxyphenyl groups. The final step involves the addition of the hydrobromide salt to form the hydrobromide derivative.
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Step 1: Synthesis of Quinazolinone Core
Reactants: Anthranilic acid, formamide
Conditions: Reflux in the presence of a catalyst
Product: Quinazolinone
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the quinazolinone core, converting it to a dihydroquinazolinone derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
Oxidation: Quinones
Reduction: Dihydroquinazolinone derivatives
Substitution: Various substituted quinazolinone derivatives
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)quinazolin-4(3H)-one
- 3-phenylquinazolin-4(3H)-one
- 2-(4-methoxyphenyl)-3-phenylquinazolin-4(3H)-one
Uniqueness
2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide is unique due to the presence of both the methoxyphenyl and phenyl groups, as well as the thioether linkage. This combination of structural features contributes to its distinct chemical and biological properties, setting it apart from other quinazolinone derivatives.
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S.BrH/c1-28-18-13-11-16(12-14-18)21(26)15-29-23-24-20-10-6-5-9-19(20)22(27)25(23)17-7-3-2-4-8-17;/h2-14H,15H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBZLULFZVASJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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